(1S,3R,4S)-Ethyl 4-amino-3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate oxalate
CAS No.: 1093351-24-6
Cat. No.: VC20828160
Molecular Formula: C16H28N2O8
Molecular Weight: 376.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1093351-24-6 |
|---|---|
| Molecular Formula | C16H28N2O8 |
| Molecular Weight | 376.4 g/mol |
| IUPAC Name | ethyl (1S,3R,4S)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate;oxalic acid |
| Standard InChI | InChI=1S/C14H26N2O4.C2H2O4/c1-5-19-12(17)9-6-7-10(15)11(8-9)16-13(18)20-14(2,3)4;3-1(4)2(5)6/h9-11H,5-8,15H2,1-4H3,(H,16,18);(H,3,4)(H,5,6)/t9-,10-,11+;/m0./s1 |
| Standard InChI Key | XOOSYRSTVVOEEP-PBDVDRNWSA-N |
| Isomeric SMILES | CCOC(=O)[C@H]1CC[C@@H]([C@@H](C1)NC(=O)OC(C)(C)C)N.C(=O)(C(=O)O)O |
| SMILES | CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)N.C(=O)(C(=O)O)O |
| Canonical SMILES | CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)N.C(=O)(C(=O)O)O |
Introduction
(1S,3R,4S)-Ethyl 4-amino-3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate oxalate is a complex organic compound with a specific stereochemistry, indicated by the prefixes (1S,3R,4S). This compound is often used in biochemical research, particularly in the synthesis of peptides and other organic molecules. It is a derivative of cyclohexane, featuring an ethyl ester group and a tert-butoxycarbonyl (Boc) protecting group, which are crucial for protecting amino groups during chemical synthesis.
Key Features:
-
Molecular Formula: C16H28N2O8 (including oxalate) or C14H26N2O4 for the main compound without oxalate .
-
Molecular Weight: Approximately 376.40 g/mol for the oxalate form .
Synthesis and Applications
The synthesis of (1S,3R,4S)-Ethyl 4-amino-3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate involves multiple steps, typically starting from a cyclohexane derivative. The compound is valuable in organic synthesis due to its protected amino group, which can be deprotected to introduce new functional groups.
Applications:
-
Peptide Synthesis: The Boc protecting group allows for selective deprotection and introduction of amino acids or other functional groups.
-
Biochemical Research: Used in studies involving cyclohexane derivatives and their biological activities.
Availability and Handling
This compound is available from several chemical suppliers, including Santa Cruz Biotechnology and LGC Standards, often in small quantities such as 10 mg . It is recommended to store the compound in a cool, dry place to maintain its stability.
Handling Precautions:
-
Storage Conditions: Store in a sealed container at 2-8°C.
-
Safety Precautions: Follow standard laboratory safety protocols when handling this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume